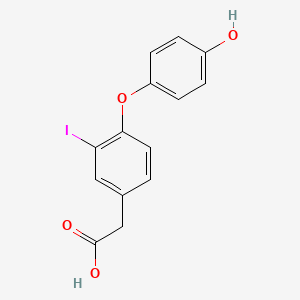

3-Iodothyroacetic acid

説明

特性

IUPAC Name |

2-[4-(4-hydroxyphenoxy)-3-iodophenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IO4/c15-12-7-9(8-14(17)18)1-6-13(12)19-11-4-2-10(16)3-5-11/h1-7,16H,8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBDXSUPAYTFGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OC2=C(C=C(C=C2)CC(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Iodothyroacetic Acid (TA1): A Key Thyroid Hormone Metabolite

Executive Summary

3-Iodothyroacetic acid (TA1) is an endogenous metabolite of thyroid hormone, traditionally viewed as a simple degradation product. However, emerging research has illuminated its distinct biological activities, positioning it as a molecule of significant interest for researchers in endocrinology, pharmacology, and drug development. This guide provides a comprehensive technical overview of TA1, synthesizing current knowledge on its biochemistry, metabolism, mechanisms of action, and physiological effects. We present detailed, field-proven protocols for its quantification and functional characterization, aiming to equip scientists with the necessary tools to investigate this intriguing metabolite. TA1's ability to exert non-genomic effects, often independent of classical thyroid hormone receptors, opens new avenues for understanding thyroid hormone signaling and exploring novel therapeutic strategies.

Introduction: Beyond Classical Thyroid Hormone Action

The thyroid gland predominantly secretes the prohormone thyroxine (T4), which is converted in peripheral tissues to the more biologically active 3,5,3'-triiodothyronine (T3). T3 is widely recognized for its critical role in regulating metabolism, growth, and development, primarily through binding to nuclear thyroid hormone receptors (TRs) and modulating gene transcription (genomic effects)[1][2][3].

However, the metabolic fate of thyroid hormones is complex, involving a series of deiodination, conjugation, and side-chain modification reactions[4]. These pathways generate a host of metabolites, including acetic acid derivatives. Among these, this compound (TA1) has emerged not merely as an inactive byproduct, but as a compound with its own unique pharmacological profile[5][6]. It is primarily formed through the oxidative deamination of 3-iodothyronamine (T1AM), another active thyroid hormone metabolite[6][7]. This guide delves into the science of TA1, exploring its journey from a metabolic end-product to a modulator of cellular signaling.

Biochemical Profile and Metabolism

Chemical Structure and Properties

This compound is structurally similar to T3 but lacks the amino group on the alanine side chain, which is replaced by a carboxylic acid moiety. This seemingly minor alteration significantly impacts its biochemical properties, including receptor binding affinity and cellular transport.

Biosynthesis and Degradation Pathway

TA1 is an endogenous product of thyroid hormone metabolism. Its formation involves the modification of the alanine side chain of iodothyronines. One proposed pathway involves the conversion of T1AM, a decarboxylated derivative of thyroid hormone, into an aldehyde intermediate, which is then oxidized by aldehyde dehydrogenase (ALDH) to form TA1[1][7]. An alternative route may involve the transamination of iodothyronines to form pyruvic acid intermediates, followed by decarboxylation and oxidation to yield the acetic acid derivative[1]. Further metabolism of TA1 can occur through deiodination or conjugation reactions, such as glucuronidation and sulfation, which facilitate its excretion[1][8].

Caption: Simplified metabolic pathway for the formation of TA1.

Mechanism of Action: A Departure from the Norm

While canonical thyroid hormone action is mediated by nuclear TRs (TRα and TRβ)[9], TA1's effects are often attributed to non-genomic pathways that are initiated at the plasma membrane or within the cytoplasm[5][10].

Interaction with Thyroid Hormone Receptors

TA1 exhibits a significantly lower binding affinity for nuclear TRs compared to T3[11]. This suggests that its primary physiological effects are not mediated through direct gene regulation in the same manner as T3. While it can interact with TRs, the concentrations required are often supraphysiological.

Non-Genomic Signaling

The most compelling evidence for TA1's activity lies in its non-genomic effects. These actions are rapid and not dependent on protein synthesis. Research suggests that TA1, much like other thyroid hormone derivatives, can interact with cell surface receptors, such as integrin αvβ3, and various cytoplasmic proteins and mitochondrial targets[10][12][13].

A significant portion of TA1's observed effects, including the induction of itch and modulation of pain thresholds, appears to be mediated through the release of histamine[4][6][14]. This links thyroid hormone metabolism to the histaminergic system, representing a novel signaling axis.

Caption: Proposed non-genomic signaling mechanism for TA1.

Analytical Methodologies for TA1 Quantification

Accurate quantification of TA1 in biological matrices is crucial for understanding its pharmacokinetics and physiological relevance. Due to its low endogenous concentrations and similarity to other iodothyronines, the gold-standard methodology is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[15][16][17][18][19].

Protocol: Quantification of TA1 in Serum by LC-MS/MS

This protocol provides a robust framework for the sensitive and specific measurement of TA1. The key to success is efficient extraction to remove interfering matrix components and the use of a stable isotope-labeled internal standard to correct for matrix effects and procedural losses.

Self-Validation & Causality:

-

Protein Precipitation (PPT) with Acetonitrile: Acetonitrile is a highly effective solvent for denaturing abundant serum proteins (like albumin) that bind thyroid hormones, ensuring the release of TA1 for analysis. The subsequent centrifugation pellets these proteins, providing a cleaner supernatant.

-

Liquid-Liquid Extraction (LLE) with Methyl tert-butyl ether (MTBE): This step serves a dual purpose. It further purifies TA1 from more polar contaminants left after PPT and concentrates the analyte. MTBE is chosen for its volatility (easy to evaporate) and its efficiency in extracting moderately polar compounds like TA1.

-

Stable Isotope-Labeled Internal Standard (SIL-IS): Using a SIL-IS (e.g., ¹³C₆-TA1) is critical for trustworthy quantification. The SIL-IS is chemically identical to TA1 but mass-shifted. It co-elutes chromatographically and experiences identical ionization suppression or enhancement in the mass spectrometer, allowing for precise ratiometric correction of any sample-to-sample variation.

Step-by-Step Methodology:

-

Sample Preparation:

-

To 100 µL of serum sample, calibrator, or quality control (QC) sample in a microcentrifuge tube, add 10 µL of internal standard working solution (e.g., 100 ng/mL ¹³C₆-TA1 in 50% methanol). Vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

-

Extraction & Concentration:

-

Carefully transfer the supernatant to a new tube.

-

Add 500 µL of MTBE. Vortex for 2 minutes.

-

Centrifuge at 5,000 x g for 5 minutes to separate the phases.

-

Transfer the upper organic layer (MTBE) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 35°C.

-

-

Reconstitution & Analysis:

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Methanol with 0.1% formic acid).

-

Transfer to an autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Conditions (Example):

-

LC System: UPLC/HPLC system[20].

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Methanol + 0.1% Formic Acid.

-

Gradient: A linear gradient from 20% B to 95% B over 5 minutes.

-

Mass Spectrometer: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with electrospray ionization (ESI).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both TA1 and its SIL-IS.

-

Caption: Workflow for TA1 quantification in serum by LC-MS/MS.

In Vitro Functional Assays

To probe the biological activity of TA1, cell-based reporter assays are invaluable. These assays can determine if TA1 acts as an agonist or antagonist at nuclear thyroid hormone receptors.

Protocol: TR-Mediated Gene Expression Reporter Assay

This assay utilizes a host cell line engineered to express a thyroid hormone receptor (e.g., TRα or TRβ) and a reporter gene (e.g., luciferase) under the control of a Thyroid Hormone Response Element (TRE). Ligand binding to the TR activates transcription, leading to a measurable light output.

Self-Validation & Causality:

-

Reporter Construct: The core of the assay is the TRE-luciferase construct. The TRE ensures that transcription is specifically initiated by activated TRs, while the luciferase output provides a highly sensitive and quantitative readout.

-

Challenge Agonist (for Antagonist Mode): To test for antagonism, the assay is run in the presence of a known agonist like T3 at a concentration that gives a submaximal response (e.g., EC₈₀)[21]. A reduction in the T3-induced signal upon co-incubation with TA1 indicates antagonistic activity. This is a critical control to differentiate true antagonism from non-specific cytotoxicity.

-

Cell Viability Assay: Performed in parallel, a cytotoxicity assay (e.g., CellTiter-Glo®, MTT) is essential to ensure that any observed decrease in reporter signal is due to receptor antagonism and not simply because the compound is killing the cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Plate reporter cells (e.g., HEK293T cells stably expressing TRβ and a TRE-luciferase reporter) in a 96-well white, clear-bottom plate at a density of ~20,000 cells/well.

-

Incubate for 24 hours at 37°C, 5% CO₂.

-

-

Compound Preparation:

-

Prepare a serial dilution of TA1 in appropriate cell culture medium. Also, prepare a positive control (T3) dilution series.

-

-

Dosing (Agonist Mode):

-

Remove the old medium from the cells and add the compound dilutions.

-

Incubate for 18-24 hours.

-

-

Dosing (Antagonist Mode):

-

Prepare serial dilutions of TA1 in medium that also contains a fixed concentration of T3 (e.g., the EC₈₀ concentration)[21].

-

Remove the old medium and add the compound/agonist mixtures.

-

Incubate for 18-24 hours.

-

-

Luciferase Measurement:

-

Equilibrate the plate to room temperature.

-

Add a luciferase assay reagent (e.g., ONE-Glo™) to each well according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Plot the luminescence signal against the log of the compound concentration.

-

Fit the data to a four-parameter logistic curve to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

-

Physiological Roles and Therapeutic Potential

While research is ongoing, TA1 has been shown to exert several physiological effects, primarily in preclinical models.

-

Neurological Effects: TA1 can reduce the hypnotic effect of ethanol and stimulate wakefulness, suggesting a role in modulating CNS arousal[5].

-

Nociception and Sensation: It can induce itch and lower the threshold for noxious heat stimuli, effects that are mediated by histamine release[6][14]. This may implicate TA1 as a potential factor in the pruritus associated with some thyroid diseases.

-

Metabolic Effects: Like its precursor T1AM, TA1 has been shown to influence plasma glucose levels, an effect also linked to the histaminergic system[4].

The related compound, 3,5,3'-triiodothyroacetic acid (Triac or TA3), which is more structurally similar to T3, has been used therapeutically to treat thyroid hormone resistance by preferentially suppressing TSH with minimal peripheral metabolic effects[1][22]. While TA1 is distinct from TA3, the therapeutic application of thyroacetic acid derivatives sets a precedent for exploring the potential of TA1 as a modulator of specific thyroid hormone-related pathways.

Conclusion and Future Directions

This compound is a compelling example of a thyroid hormone metabolite that transcends its role as a simple breakdown product. Its unique biological activities, largely mediated through non-genomic, histamine-dependent pathways, distinguish it from classical thyroid hormones. For researchers and drug developers, TA1 represents an opportunity to explore novel signaling paradigms and potentially develop new therapeutic agents that can selectively target specific aspects of thyroid hormone action. Future research should focus on identifying its specific cellular receptors, further elucidating its downstream signaling cascades, and validating its physiological roles in human health and disease.

References

-

Raimondi, L., et al. (2017). This compound (TA1), a by-product of thyroid hormone metabolism, reduces the hypnotic effect of ethanol without interacting at GABA-A receptors. Neurochemistry International. Available at: [Link]

-

Laurino, A., et al. (2015). This compound, a metabolite of thyroid hormone, induces itch and reduces threshold to noxious and to painful heat stimuli in mice. British Journal of Pharmacology, 172(7), 1859-68. Available at: [Link]

-

Musilli, C., et al. (2014). Histamine mediates behavioural and metabolic effects of this compound, an endogenous end product of thyroid hormone metabolism. British Journal of Pharmacology. Available at: [Link]

-

Kunitake, J. M., et al. (1989). 3,5,3'-triiodothyroacetic acid therapy for thyroid hormone resistance. The Journal of Clinical Endocrinology & Metabolism. Available at: [Link]

-

Hoefig, C. S., et al. (2016). 3-Iodothyronamine—A Thyroid Hormone Metabolite With Distinct Target Profiles and Mode of Action. Endocrine Reviews, 37(5), 509-527. Available at: [Link]

-

Jonas, W., et al. (2015). Triiodothyroacetic acid in health and disease. Journal of Endocrinology, 224(2), R49-R61. Available at: [Link]

-

Jonas, W., et al. (2015). Triiodothyroacetic acid in health and disease. Journal of Endocrinology. Available at: [Link]

-

Wikipedia contributors. (n.d.). Triiodothyronine. Wikipedia. Available at: [Link]

-

Laurino, A., et al. (2015). This compound, a metabolite of thyroid hormone, induces itch and reduces threshold to noxious and to painful heat stimuli in mice. British Journal of Pharmacology. Available at: [Link]

-

MDPI. (2024). Synthesis and Degradation of the Phytohormone Indole-3-Acetic Acid by the Versatile Bacterium Paraburkholderia xenovorans LB400 and Its Growth Promotion of Nicotiana tabacum Plant. MDPI. Available at: [Link]

-

Bioscientifica. (2015). Triiodothyroacetic acid in health and disease. Journal of Endocrinology. Available at: [Link]

-

Goglia, F. (2015). Genomic and Non-Genomic Mechanisms of Action of Thyroid Hormones and Their Catabolite 3,5-Diiodo-L-Thyronine in Mammals. International Journal of Molecular Sciences. Available at: [Link]

-

Hoefig, C. S., et al. (2011). Identification and quantification of 3-iodothyronamine metabolites in mouse serum using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 879(28), 2947-2954. Available at: [Link]

-

Davis, P. J., et al. (2016). Nongenomic actions of thyroid hormone. Nature Reviews Endocrinology, 12(2), 111-121. Available at: [Link]

-

Wejaphikul, K., et al. (2017). A validated LC-MS/MS method for cellular thyroid hormone metabolism: Uptake and turnover of mono-iodinated thyroid hormone metabolites by PCCL3 thyrocytes. Journal of Chromatography B, 1060, 22-31. Available at: [Link]

-

INDIGO Biosciences. (n.d.). Human Thyroid Hormone Receptor Alpha (NR1A1, TRα) Reporter Assay System. INDIGO Biosciences. Available at: [Link]

-

Samuels, H. H., et al. (1982). Relationship of receptor affinity to the modulation of thyroid hormone nuclear receptor levels and growth hormone synthesis by L-triiodothyronine and iodothyronine analogues in cultured GH1 cells. Journal of Clinical Investigation. Available at: [Link]

-

Cayrol, F., et al. (2019). Non-genomic Actions of Thyroid Hormones Regulate the Growth and Angiogenesis of T Cell Lymphomas. Frontiers in Endocrinology. Available at: [Link]

-

Davis, P. J., et al. (2011). Nongenomic Actions of Thyroid Hormone: The Integrin Component. Physiological Reviews, 91(3), 1079-1136. Available at: [Link]

-

Moran, C., et al. (2017). Insight Into Molecular Determinants of T3 vs T4 Recognition From Mutations in Thyroid Hormone Receptor α and β. Journal of the Endocrine Society. Available at: [Link]

-

Spencer, C. (2017). Assay of Thyroid Hormone and Related Substances. Endotext. Available at: [Link]

-

LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC Group. Available at: [Link]

-

Wikipedia contributors. (n.d.). Thyroid hormone receptor. Wikipedia. Available at: [Link]

-

Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Waters Corporation. Available at: [Link]

-

Salvatore, D., et al. (2021). Selective Inhibition of Genomic and Non-Genomic Effects of Thyroid Hormone Regulates Muscle Cell Differentiation and Metabolic Behavior. Cells. Available at: [Link]

-

Wang, Y., et al. (2023). Drinking water disinfection byproduct iodoacetic acid affects thyroid hormone synthesis in Nthy-ori 3-1 cells. Ecotoxicology and Environmental Safety. Available at: [Link]

Sources

- 1. joe.bioscientifica.com [joe.bioscientifica.com]

- 2. Triiodothyronine - Wikipedia [en.wikipedia.org]

- 3. Insight Into Molecular Determinants of T3 vs T4 Recognition From Mutations in Thyroid Hormone Receptor α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histamine mediates behavioural and metabolic effects of this compound, an endogenous end product of thyroid hormone metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound (TA1), a by-product of thyroid hormone metabolism, reduces the hypnotic effect of ethanol without interacting at GABA-A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a metabolite of thyroid hormone, induces itch and reduces threshold to noxious and to painful heat stimuli in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. joe.bioscientifica.com [joe.bioscientifica.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Thyroid hormone receptor - Wikipedia [en.wikipedia.org]

- 10. Nongenomic actions of thyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Relationship of receptor affinity to the modulation of thyroid hormone nuclear receptor levels and growth hormone synthesis by L-triiodothyronine and iodothyronine analogues in cultured GH1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Non-genomic Actions of Thyroid Hormones Regulate the Growth and Angiogenesis of T Cell Lymphomas [frontiersin.org]

- 13. journals.physiology.org [journals.physiology.org]

- 14. This compound, a metabolite of thyroid hormone, induces itch and reduces threshold to noxious and to painful heat stimuli in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification and quantification of 3-iodothyronamine metabolites in mouse serum using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A validated LC-MS/MS method for cellular thyroid hormone metabolism: Uptake and turnover of mono-iodinated thyroid hormone metabolites by PCCL3 thyrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. Assay of Thyroid Hormone and Related Substances - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. rsc.org [rsc.org]

- 20. lcms.cz [lcms.cz]

- 21. indigobiosciences.com [indigobiosciences.com]

- 22. 3,5,3'-triiodothyroacetic acid therapy for thyroid hormone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Interaction of 3-Iodothyroacetic Acid with Thyroid Hormone Receptors

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the molecular interactions between 3-iodothyroacetic acid (TA3 or Triac), a potent thyroid hormone analog, and the thyroid hormone receptors (TRs). We will dissect the structural and mechanistic basis for its isoform selectivity, particularly its preference for TRβ, and detail the downstream transcriptional consequences. This document is designed to serve as a comprehensive resource, offering not only theoretical insights but also field-proven experimental protocols for investigating these interactions. Methodologies such as competitive radioligand binding assays and reporter gene assays are presented with a focus on the causal logic behind experimental design, ensuring a self-validating system for robust and reproducible data generation.

Introduction: The Thyroid Hormone Signaling Axis

Thyroid hormones (THs), primarily 3,5,3'-triiodo-L-thyronine (T3), are critical regulators of metabolism, growth, and development.[1] Their biological effects are predominantly mediated by nuclear thyroid hormone receptors, TRα and TRβ, which are encoded by separate genes (THRA and THRB). These receptors function as ligand-dependent transcription factors that bind to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes.[1] The two major T3-binding isoforms, TRα1 and TRβ1, are expressed in a tissue-specific manner, mediating distinct physiological effects. TRα is highly expressed in the heart and bone, while TRβ is the predominant isoform in the liver, brain, and pituitary gland.[2] This differential expression is a cornerstone of modern thyromimetic drug design, which seeks to develop compounds with isoform- and tissue-selective activity to maximize therapeutic benefits while minimizing side effects.

This compound (TA3): A Thyromimetic of Interest

This compound, also known as Triac, is a naturally occurring metabolite of T3.[3] It has garnered significant interest as a thyromimetic agent due to its distinct pharmacological profile. Unlike T3, TA3 exhibits a higher binding affinity and functional activity for the TRβ isoform compared to TRα.[1][4] This selectivity forms the basis of its therapeutic potential, particularly in conditions where TRβ-mediated actions are desirable, such as in certain metabolic disorders and cases of resistance to thyroid hormone (RTH) syndrome caused by mutations in the THRB gene.[5]

The Molecular Basis of TRβ Selectivity

The preferential binding of TA3 to TRβ is not merely a matter of chance; it is rooted in the specific molecular architecture of the ligand-binding domain (LBD) of the receptors. A key structural difference between TRα and TRβ lies in a single amino acid residue within the LBD. This difference, specifically Asn331 in TRβ1 corresponding to Ser277 in TRα1, creates a more energetically favorable binding pocket for TA3 in the TRβ isoform.[1] This subtle yet critical distinction allows for enhanced interactions, leading to a more stable ligand-receptor complex and potentiation of downstream signaling.[1]

Quantifying the Interaction: Binding Affinity

The interaction between a ligand and its receptor is fundamentally characterized by its binding affinity. High-affinity binding is a prerequisite for potent biological activity. TA3 has been shown to bind to TRs with an affinity comparable to or even greater than that of T3, particularly for the TRβ isoform and certain TRβ mutants.[5][6]

Table 1: Comparative Binding Affinities of Thyroid Hormones and Analogs for TR Isoforms

| Compound | Receptor Isoform | Relative Binding Affinity (T3 = 100%) |

| L-T3 | TRα1 | 100 |

| TRβ1 | 100 | |

| TA3 (Triac) | TRα1 | ~80-100 |

| TRβ1 | ~120-200[4] | |

| GC-1 (Sobetirome) | TRα1 | ~10 |

| TRβ1 | ~100[7] | |

| L-T4 | TRα1 | ~10-15 |

| TRβ1 | ~10-15 |

Note: Values are approximate and can vary based on experimental conditions. The table synthesizes data indicating TA3's higher affinity for TRβ and includes the well-characterized TRβ-selective agonist GC-1 for comparison.

The Genomic Signaling Pathway of TA3

The primary mechanism of action for TA3 is the genomic pathway, which involves the regulation of gene expression. Upon entering the cell and nucleus, TA3 binds to the LBD of TRβ, which is typically bound to a TRE as a heterodimer with the retinoid X receptor (RXR). In the absence of a ligand, the TR-RXR complex is associated with corepressor proteins, silencing gene transcription. Ligand binding, however, induces a critical conformational change in the TR, leading to the dissociation of corepressors and the recruitment of coactivator proteins. This reconfigured complex then activates the transcriptional machinery, leading to the expression of target genes.

Experimental Workflows for Studying TA3-TR Interaction

To rigorously characterize the interaction between TA3 and TRs, specific and validated experimental protocols are essential. Here, we detail two foundational assays: the competitive radioligand binding assay to determine binding affinity and the reporter gene assay to measure functional activation.

Workflow 1: Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (expressed as Ki, the inhibition constant) of a test compound. It measures the ability of an unlabeled compound (TA3) to compete with a radiolabeled ligand (e.g., [¹²⁵I]T3) for binding to the receptor.[8]

Detailed Protocol: Competitive Radioligand Binding Assay

-

Rationale: The principle is based on the law of mass action. As the concentration of the unlabeled competitor (TA3) increases, it displaces the radiolabeled ligand, leading to a decrease in the measured radioactivity bound to the receptor. The concentration of TA3 that inhibits 50% of the specific binding of the radioligand is the IC₅₀.

-

Receptor Preparation: Prepare nuclear extracts from cells overexpressing the specific TR isoform (TRα or TRβ) or use purified recombinant TR ligand-binding domains. Protein concentration should be quantified (e.g., via BCA assay).

-

Assay Buffer Preparation: A typical binding buffer may contain 50 mM HEPES, 150 mM Li₂SO₄, and 0.2 mM TCEP, pH 7.2.[9]

-

Assay Setup (96-well plate format):

-

Total Binding Wells: Add receptor preparation, assay buffer, and a fixed concentration of [¹²⁵I]T3 (typically at its Kd).

-

Non-Specific Binding (NSB) Wells: Add receptor, [¹²⁵I]T3, and a saturating concentration of unlabeled T3 (e.g., 1-2 µM) to determine the amount of non-specific binding.

-

Competition Wells: Add receptor, [¹²⁵I]T3, and serial dilutions of TA3.

-

-

Incubation: Incubate the plate at 4°C or room temperature for a sufficient time to reach equilibrium (e.g., 2-24 hours).[9]

-

Separation: Rapidly separate bound and free radioligand by vacuum filtration through a glass fiber filter (e.g., GF/C) presoaked in polyethyleneimine (PEI) to reduce non-specific filter binding.[10] Wash filters with ice-cold wash buffer.

-

Quantification: Measure the radioactivity trapped on the filters using a gamma counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - NSB.

-

Plot the percentage of specific binding against the logarithm of the TA3 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

-

Workflow 2: TR Reporter Gene Assay

This cell-based functional assay measures the ability of a compound to activate the TR and induce the transcription of a reporter gene.[11] It provides a direct measure of the compound's agonist or antagonist activity.

Detailed Protocol: Luciferase-Based Reporter Gene Assay

-

Rationale: This assay utilizes a host cell line (e.g., HEK293) engineered to express a specific TR isoform (TRα or TRβ) and a reporter construct.[11][12] The reporter construct contains a TRE upstream of a reporter gene, such as firefly luciferase. When TA3 activates the TR, the receptor binds to the TRE and drives the expression of luciferase. The resulting luminescence is proportional to the level of TR activation.

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293, CV-1) in appropriate media.

-

Co-transfect the cells with two plasmids: one expressing the full-length human TR isoform of interest (TRα or TRβ) and a second containing a TRE-luciferase reporter construct. A third plasmid expressing a control reporter (e.g., Renilla luciferase) is often included to normalize for transfection efficiency. Commercially available stable cell lines that contain all these components are a reliable alternative.[11][13]

-

-

Cell Plating: Seed the transfected cells into a 96-well assay plate and allow them to attach overnight.

-

Compound Treatment:

-

Prepare serial dilutions of TA3 in the appropriate cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of TA3. Include a vehicle control (e.g., DMSO) and a positive control (T3).

-

-

Incubation: Incubate the plate for 18-24 hours to allow for receptor activation, gene transcription, and protein expression.

-

Lysis and Luminescence Reading:

-

Lyse the cells using a suitable lysis buffer.

-

Add the luciferase substrate to the cell lysate.

-

Measure the luminescence using a luminometer. If a normalization control was used, measure its signal as well.

-

-

Data Analysis:

-

Normalize the firefly luciferase signal to the control reporter signal (if applicable).

-

Plot the normalized luminescence (as fold activation over vehicle control) against the logarithm of the TA3 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the maximum efficacy.

-

Therapeutic Implications and Future Directions

The TRβ-selective nature of TA3 makes it an attractive candidate for therapeutic applications. Its ability to potently activate TRβ suggests potential use in treating metabolic conditions like hypercholesterolemia and non-alcoholic steatohepatitis (NASH), where TRβ activation in the liver is beneficial.[2][14] Furthermore, its efficacy in activating mutant TRβ receptors provides a strong rationale for its use in treating some forms of RTH.[5] However, the therapeutic window of TA3 must be carefully considered, as it can also suppress the central hypothalamus-pituitary-thyroid axis.[15]

Future research should focus on refining the molecular understanding of TA3's interaction with TR coregulators and exploring its non-genomic actions. The development of novel TA3 analogs with improved tissue selectivity and pharmacokinetic profiles represents a promising avenue for drug development professionals.

Conclusion

This compound is a powerful tool for both basic research and clinical exploration of the thyroid hormone system. Its preferential interaction with the TRβ isoform, driven by specific structural determinants, provides a clear example of ligand-based receptor selectivity. The experimental protocols detailed in this guide offer a robust framework for researchers to quantify this interaction, elucidating both binding kinetics and functional consequences. A thorough understanding of the TA3-TR interface is crucial for leveraging its therapeutic potential and for designing the next generation of selective thyromimetics.

References

-

Messier N, Langlois MF. (2001). In vitro effect of Triac on resistance to thyroid hormone receptor mutants: potential basis for therapy. Molecular and Cellular Endocrinology, 176(1-2), 69-79. [Link]

-

van Gucht, A. L. M., Visser, T. J., & Peeters, R. P. (2017). Triiodothyroacetic acid in health and disease. Journal of Endocrinology, 232(1), R19–R28. [Link]

-

Sawano, Y., et al. (2021). TRIAC disrupts cerebral thyroid hormone action via negative feedback and heterogenous distribution among organs. Scientific Reports, 11(1), 1-12. [Link]

-

Gagliano, O., et al. (2020). Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders. Frontiers in Medicine, 7, 331. [Link]

-

Esposito, T., et al. (2014). This compound, a metabolite of thyroid hormone, induces itch and reduces threshold to noxious and to painful heat stimuli in mice. British Journal of Pharmacology, 171(18), 4245-4256. [Link]

-

Latham, K. R., et al. (1981). Triiodothyronine nuclear receptor. Role of histones and DNA in hormone binding. Journal of Biological Chemistry, 256(23), 12088-12093. [Link]

-

Langlois, M. F., et al. (1997). Triac regulation of transcription is T(3) receptor isoform- and response element-specific. Molecular and Cellular Endocrinology, 132(1-2), 1-13. [Link]

-

Leitner, K., et al. (2017). 3-Iodothyronamine, a Novel Endogenous Modulator of Transient Receptor Potential Melastatin 8?. Frontiers in Endocrinology, 8, 193. [Link]

-

Perra, A., et al. (2010). TRbeta is the critical thyroid hormone receptor isoform in T3-induced proliferation of hepatocytes and pancreatic acinar cells. Journal of Hepatology, 52(6), 896-904. [Link]

-

Hernández, A., et al. (2012). Thyroid Hormone Receptor α and Regulation of Type 3 Deiodinase. Endocrinology, 153(12), 6066–6074. [Link]

-

TSAR. (n.d.). Thyroid method 6a: Human thyroid hormone receptor alpha (TRα) and Human thyroid hormone receptor beta (TRβ) reporter gene transactivation measuring agonist activities. Tracking System for Alternative test methods Review. [Link]

-

Féau, C., et al. (2009). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors. Journal of Biomolecular Screening, 14(1), 75-83. [Link]

-

Zhang, H., et al. (2019). Identification and Molecular Interaction Studies of Thyroid Hormone Receptor Disruptors among Household Dust Contaminants. Chemical Research in Toxicology, 32(6), 1125–1135. [Link]

-

Samuels, H. H., et al. (1982). Relationship of receptor affinity to the modulation of thyroid hormone nuclear receptor levels and growth hormone synthesis by L-triiodothyronine and iodothyronine analogues in cultured GH1 cells. Journal of Clinical Investigation, 69(5), 1032-1040. [Link]

-

Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. [Link]

-

INDIGO Biosciences. (n.d.). Human TRα Reporter Assay Kit. [Link]

-

National Center for Biotechnology Information. (2009). Identification of Potent and Selective Thyroid Stimulating Hormone Receptor Agonists. Probe Reports from the NIH Molecular Libraries Program. [Link]

-

Gagliano, O., et al. (2020). Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders. Frontiers in Medicine, 7. [Link]

-

Liu, Y., et al. (2021). Development and Validation of Two Cell-Based Reporter-Gene Assays for Determining the Bioactivity of Recombinant Human Thyroid-Stimulating Hormone Pharmaceutical Products. Pharmaceuticals, 14(9), 875. [Link]

-

da Silva, G. N., et al. (2015). Synthesis of Analogues of Thyroid Hormones: Nuclear Receptor Modulators. Orbital: The Electronic Journal of Chemistry, 7(3), 281-291. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

-

Gershengorn, M. C., et al. (1980). Receptor affinity and biological potency of thyroid hormones in thyrotropic cells. American Journal of Physiology-Endocrinology and Metabolism, 238(5), E456-E462. [Link]

-

Féau, C., et al. (2009). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. Journal of Biomolecular Screening, 14(1), 75–83. [Link]

-

Latif, R., et al. (2016). The “TSH Receptor Glo Assay” – A High-Throughput Detection System for Thyroid Stimulation. Frontiers in Endocrinology, 7, 137. [Link]

-

Kollár, J., & Cody, V. (1987). A model for thyroid hormone--receptor interactions. Biochemical and Biophysical Research Communications, 143(1), 329-335. [Link]

-

Van der Lelij, S., et al. (2021). Conformational Changes of Thyroid Receptors in Response to Antagonists. Journal of Chemical Information and Modeling, 61(2), 920–932. [Link]

-

Li, J., et al. (2014). Prediction of binding affinity and efficacy of thyroid hormone receptor ligands using QSAR and structure based modeling methods. SAR and QSAR in Environmental Research, 25(10), 801-820. [Link]

-

Schueler, P. A., et al. (1990). Binding of 3,5,3'-triiodothyronine (T3) and its analogs to the in vitro translational products of c-erbA protooncogenes: differences in the affinity of the alpha- and beta-forms for the acetic acid analog and failure of the human testis and kidney alpha-2 products to bind T3. Molecular Endocrinology, 4(2), 227-234. [Link]

-

van der Lelij, S., et al. (2019). Insight Into Molecular Determinants of T3 vs T4 Recognition From Mutations in Thyroid Hormone Receptor α and β. The Journal of Clinical Endocrinology & Metabolism, 104(8), 3299–3311. [Link]

Sources

- 1. joe.bioscientifica.com [joe.bioscientifica.com]

- 2. Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Triac regulation of transcription is T(3) receptor isoform- and response element-specific - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Binding of 3,5,3'-triiodothyronine (T3) and its analogs to the in vitro translational products of c-erbA protooncogenes: differences in the affinity of the alpha- and beta-forms for the acetic acid analog and failure of the human testis and kidney alpha-2 products to bind T3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro effect of Triac on resistance to thyroid hormone receptor mutants: potential basis for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Receptor affinity and biological potency of thyroid hormones in thyrotropic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 9. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Thyroid method 6a: Human thyroid hormone receptor alpha (TRα) and Human thyroid hormone receptor beta (TRβ) reporter gene transactivation measuring agonist activities | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]

- 12. indigobiosciences.com [indigobiosciences.com]

- 13. caymanchem.com [caymanchem.com]

- 14. Frontiers | Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders [frontiersin.org]

- 15. TRIAC disrupts cerebral thyroid hormone action via negative feedback and heterogenous distribution among organs - PMC [pmc.ncbi.nlm.nih.gov]

3-Iodothyroacetic Acid (TRIAC) in CNS Therapeutics: Mechanistic Pathways and Preclinical Efficacy

Executive Summary

3-Iodothyroacetic acid (TRIAC), a metabolic derivative of triiodothyronine (T3), represents a critical investigational compound for addressing central nervous system (CNS) hypothyroidism in the presence of Monocarboxylate Transporter 8 (MCT8) deficiency.[1][2][3][4][5][6] Unlike T3, which relies heavily on MCT8 for transport across the blood-brain barrier (BBB) and into neuronal cells, TRIAC utilizes MCT8-independent entry pathways.[3] This unique pharmacokinetic property positions TRIAC as a primary candidate for treating Allan-Herndon-Dudley Syndrome (AHDS), a devastating neurodevelopmental disorder characterized by the "thyrotoxic periphery, hypothyroid brain" paradox. This guide analyzes the molecular pharmacology of TRIAC, its receptor affinity profile, and the critical temporal windows required for therapeutic efficacy in preclinical models.

Molecular Pharmacology & Mechanism of Action

Structural Distinction and Transport

TRIAC differs from T3 by the substitution of the amino group with a carboxyl group, increasing its lipophilicity. This structural alteration is the determinant factor in its transport kinetics.

-

MCT8 Independence: In the CNS, T3 transport into neurons is rate-limited by MCT8 (SLC16A2).[1] In AHDS, this transporter is non-functional. TRIAC bypasses this blockade, likely entering cells via MCT10 , OATPs (Organic Anion Transporting Polypeptides), or passive diffusion due to its acetic acid side chain.

-

Receptor Affinity: TRIAC acts as a thyromimetic.[1][3][7] It binds to both Thyroid Hormone Receptor isoforms (

and- (Pituitary/Liver): High affinity explains TRIAC's potent ability to suppress TSH and reduce peripheral T3/T4 levels (beneficial for peripheral thyrotoxicosis).

-

(Brain/Heart): Essential for neuronal maturation. TRIAC binds

Signaling Pathway Visualization

The following diagram illustrates the mechanistic failure of T3 in MCT8 deficiency and the bypass mechanism utilized by TRIAC.

Caption: Figure 1. TRIAC bypasses the MCT8 blockade at the Blood-Brain Barrier to activate nuclear thyroid receptors.

The Preclinical Challenge: The "Window of Opportunity"

Research utilizing Mct8/Oatp1c1 double-knockout (DKO) mice is the gold standard for assessing TRIAC. Standard Mct8 knockout mice retain Oatp1c1 at the BBB (unlike humans), preventing the development of the severe CNS phenotype. The DKO model faithfully replicates the human barrier defect.

Critical Findings

-

Peripheral Efficacy: TRIAC consistently normalizes serum T3 levels and reduces heart rate/metabolic rate in adult and neonatal mice.

-

Central Efficacy (Time-Dependent):

-

Neonatal Treatment (P1–P21): High-dose TRIAC (400 ng/g bw) restores cortical myelination, interneuron differentiation, and locomotor function.

-

Adult Treatment (>P21): Treatment initiated after weaning fails to reverse established neurological damage. The brain becomes refractory to treatment once critical developmental windows close.

-

Comparative Efficacy Data

The table below summarizes the differential effects of TRIAC based on timing and dosage in DKO models.

| Parameter | Untreated DKO Mouse | DKO + TRIAC (Low Dose, Adult) | DKO + TRIAC (High Dose, Neonatal) |

| Serum T3 | Elevated (++++) | Normalized | Normalized |

| Serum TSH | Elevated (++) | Suppressed | Suppressed |

| Cerebral T3 Content | Depleted (<10%) | Low (Hypothyroid) | Improved (Restored Signaling) |

| Cortical Myelination | Hypomyelination | No Improvement | Normalized |

| Locomotor Function | Severe Impairment | No Improvement | Significant Recovery |

Experimental Protocols

Protocol A: In Vivo Efficacy Assessment (Neonatal DKO Model)

Objective: To evaluate the neuroprotective effects of TRIAC during the critical window of corticogenesis.

Reagents & Equipment:

-

Compound: this compound (TRIAC), dissolved in 0.1N NaOH and diluted in saline/BSA.

-

Subjects: Mct8/Oatp1c1 DKO mice (P1 neonates).[1]

-

Controls: WT (Saline), DKO (Saline).[7]

Step-by-Step Methodology:

-

Preparation: Prepare TRIAC stock solution (1 mg/mL). Dilute daily to a working concentration allowing an injection volume of 5-10 µL/g body weight.

-

Administration (P1–P21):

-

Administer TRIAC via subcutaneous (s.c.) injection daily.

-

Dosage: 400 ng/g body weight (Note: This is significantly higher than the peripheral replacement dose due to limited brain uptake).

-

-

Weaning & Maintenance: At P21, wean pups. If continued treatment is required, switch to drinking water administration (calculated based on daily water intake, approx. 4-5 mL/day per adult mouse).

-

Endpoint Analysis (P22 or P120):

-

Behavior: Rotarod performance test (motor coordination).

-

Histology: Perfusion fixation. Immunostaining for MBP (Myelin Basic Protein) and Parvalbumin (GABAergic interneurons) in the somatosensory cortex.

-

qPCR: Dissect striatum and cortex. Measure T3-responsive genes: Hr (Hairless), Klf9, and Aldh1a1.

-

Protocol B: Ex Vivo Neuronal Differentiation

Objective: To verify intrinsic neuronal responsiveness to TRIAC independent of the BBB.

Methodology:

-

Isolation: Isolate Neural Stem Cells (NSCs) from the Subventricular Zone (SVZ) of P1 DKO mice.

-

Culture: Plate on poly-D-lysine/laminin-coated coverslips in differentiation medium (Neurobasal-A + B27 minus T3).

-

Treatment:

-

Group 1: Vehicle (DMSO).

-

Group 2: T3 (10 nM) - Negative Control for DKO cells.

-

Group 3: TRIAC (10 nM, 100 nM).

-

-

Assay (Day 7): Fix cells. Stain for Map2 (neuronal marker) and Tuj1 . Measure neurite length and branching complexity using Sholl analysis.

-

Expected Result: DKO neurons fail to differentiate with T3 but show normal arborization with TRIAC.

-

Experimental Workflow Visualization

This workflow outlines the decision matrix for preclinical testing of TRIAC analogs.

Caption: Figure 2. Preclinical validation workflow for TRIAC efficacy in MCT8-deficient models.

References

-

Groeneweg, S., et al. (2014). Effectiveness of the thyroid hormone analog Triac in Mct8 deficiency.[3][6][8][9][10][11][12] The Lancet Diabetes & Endocrinology. [Link]

-

Horn, S., et al. (2013). Triiodothyroacetic acid promotes synchronous oligodendrogenesis in Mct8-deficient brain. Endocrinology. [Link]

-

Kersseboom, S., et al. (2015). Effect of Triiodothyroacetic Acid Treatment in Mct8 Deficiency: A Word of Caution. Thyroid. [Link][1][4][13][14]

-

Visser, W.E., et al. (2016). Triac Trial: A Study of the Effect of Triac in Patients With MCT8 Deficiency. ClinicalTrials.gov. [Link]

-

Mayerl, S., et al. (2014). Transporters MCT8 and OATP1C1 maintain murine brain thyroid hormone homeostasis.[2] Journal of Clinical Investigation. [Link]

Sources

- 1. etj.bioscientifica.com [etj.bioscientifica.com]

- 2. researchgate.net [researchgate.net]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Impact of Early Intervention with Triiodothyroacetic Acid on Peripheral and Neurodevelopmental Findings in a Boy with MCT8 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MCT8 Deficiency/Allan-Herndon-Dudley Syndrome (AHDS) | Children's Hospital of Philadelphia [chop.edu]

- 6. Allan-Herndon-Dudley syndrome: Report of a novel pathogenic variant in <i>MCT8</i> gene - Journal of Pediatric Endocrinology and Diabetes [ispae-jped.com]

- 7. Triac Treatment Prevents Neurodevelopmental and Locomotor Impairments in Thyroid Hormone Transporter Mct8/Oatp1c1 Deficient Mice | MDPI [mdpi.com]

- 8. Effect of Triiodothyroacetic Acid Treatment in Mct8 Deficiency: A Word of Caution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | MCT8 Deficiency: The Road to Therapies for a Rare Disease [frontiersin.org]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. hra.nhs.uk [hra.nhs.uk]

- 12. Research - MCT8 - AHDS Foundation [mct8.info]

- 13. Frontiers | Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders [frontiersin.org]

- 14. endocrine-abstracts.org [endocrine-abstracts.org]

An In-depth Technical Guide to 3-Iodothyroacetic Acid (TRIAC) in Neurological Disorders Research

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodothyroacetic acid (TRIAC), a naturally occurring metabolite of the thyroid hormone triiodothyronine (T3), is emerging as a compound of significant interest in the field of neurology. Traditionally recognized for its role in the peripheral metabolism of thyroid hormones, recent research has illuminated its potential as a therapeutic agent for a range of neurological disorders. This guide provides a comprehensive overview of the molecular mechanisms, preclinical evidence, and key experimental methodologies related to the investigation of TRIAC in the context of the central nervous system (CNS). We delve into its specific actions on thyroid hormone receptors, its role in promoting myelination, and its therapeutic promise in conditions such as X-linked adrenoleukodystrophy and demyelinating diseases like multiple sclerosis. This document is intended to serve as a technical resource, offering field-proven insights and detailed protocols to guide future research and drug development efforts.

Introduction: The Evolving Role of TRIAC in Neuroscience

Thyroid hormones are fundamental to the development and sustained function of the central nervous system, influencing processes from neurogenesis to myelination and synaptic plasticity.[1][2] this compound (TRIAC) is a metabolite of T3 that can bind to and activate thyroid hormone receptors (THRs), much like T3 itself.[3][4] In fact, TRIAC exhibits a similar or even greater affinity for certain thyroid hormone receptor isoforms, particularly THRβ1 and THRβ2, compared to T3.[5]

Historically, the use of TRIAC has been explored in conditions of thyroid hormone resistance due to its ability to suppress thyroid-stimulating hormone (TSH) with putatively minimal peripheral metabolic effects.[6] However, a growing body of preclinical evidence now points towards a more direct and impactful role within the CNS. This has spurred investigation into its therapeutic potential for neurological disorders characterized by impaired myelination and neuronal dysfunction.

A critical aspect of its potential utility is its interaction with the blood-brain barrier (BBB). While some studies suggest that TRIAC has poor permeability across the BBB, which could limit its direct action in the cerebrum[3][4], other research, particularly in disease models where the BBB may be compromised or where specific transporters are involved, indicates that TRIAC can exert significant beneficial effects.[7][8] For instance, in models of MCT8 deficiency, a thyroid hormone transporter disorder, TRIAC has shown promise in restoring neuronal development and myelination.[9] This suggests that under certain pathological conditions or with specific delivery strategies, TRIAC can effectively reach its CNS targets.

Molecular Mechanisms of TRIAC in the Central Nervous System

The therapeutic effects of TRIAC in the CNS are primarily mediated through its interaction with nuclear thyroid hormone receptors (TRs), which function as ligand-inducible transcription factors.

Genomic Action via Thyroid Hormone Receptors

Upon entering the nucleus of a neuron or glial cell, TRIAC binds to TRs, predominantly TRβ. This binding event induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator complexes. This entire complex then binds to specific DNA sequences known as thyroid hormone response elements (TREs) located in the promoter regions of target genes, thereby modulating their transcription.[1]

This genomic signaling pathway is central to the observed effects of TRIAC on myelination and neuronal function. Key target genes influenced by this pathway are involved in:

-

Oligodendrocyte Differentiation: Promoting the maturation of oligodendrocyte precursor cells (OPCs) into myelin-producing oligodendrocytes.[10][11]

-

Myelin Protein Synthesis: Upregulating the expression of essential myelin components, such as myelin basic protein (MBP) and proteolipid protein (PLP).

-

Neuronal Integrity and Plasticity: Influencing genes that support axonal health and synaptic function.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. The Role of Thyroid Hormones in Neurodegenerative Disorders: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TRIAC disrupts cerebral thyroid hormone action via a negative feedback loop and heterogenous distribution among organs | bioRxiv [biorxiv.org]

- 4. TRIAC disrupts cerebral thyroid hormone action via negative feedback and heterogenous distribution among organs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 6. 3,5,3'-triiodothyroacetic acid therapy for thyroid hormone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. TRIAC Treatment Improves Impaired Brain Network Function and White Matter Loss in Thyroid Hormone Transporter Mct8/Oatp1c1 Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effectiveness and safety of Triac in children and adults with MCT8 deficiency: an international, multicentre, single group, open-label, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Road to Remyelination in Multiple Sclerosis: Breakthroughs, Challenges, and Considerations for Future Trial Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Remyelination in multiple sclerosis from the miRNA perspective [frontiersin.org]

Preliminary Studies on 3-Iodothyroacetic Acid Bioactivity: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the preliminary research into the bioactivity of 3-Iodothyroacetic acid (TA3), also known as Triac. As a naturally occurring metabolite of thyroid hormone, TA3 presents a unique pharmacological profile with significant potential for therapeutic applications. This document synthesizes current knowledge on its mechanism of action, diverse physiological effects, and detailed protocols for its investigation. Designed for researchers, scientists, and professionals in drug development, this guide aims to equip the reader with the foundational knowledge and practical methodologies to explore the multifaceted bioactivity of TA3.

Introduction to this compound (TA3)

This compound is an acetic acid analog of 3,5,3'-triiodothyronine (T3), the most potent endogenous thyroid hormone. While sharing a structural resemblance to T3, TA3 exhibits distinct pharmacokinetic and pharmacodynamic properties that have garnered scientific interest. It is endogenously produced through the deamination and decarboxylation of T3 and is found in circulation, albeit at lower concentrations than its parent hormone. The key structural difference, the replacement of the alanine side chain with an acetic acid moiety, significantly influences its binding to plasma proteins, cellular uptake, and interaction with thyroid hormone receptors (TRs). These differences underpin its unique bioactivity and potential as a therapeutic agent, particularly in conditions such as Resistance to Thyroid Hormone (RTH) syndrome.

Mechanism of Action: Interaction with Thyroid Hormone Receptors

The primary mechanism through which TA3 exerts its biological effects is by binding to nuclear thyroid hormone receptors (TRs), which are ligand-activated transcription factors. There are two major isoforms of TRs, TRα and TRβ, each with distinct tissue distribution and physiological roles[1].

Upon entering the cell, TA3 translocates to the nucleus and binds to the ligand-binding domain of TRs, which are typically heterodimerized with the retinoid X receptor (RXR) and bound to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes[1][2].

In the absence of a ligand, the TR-RXR heterodimer is bound to a complex of corepressor proteins, such as Nuclear Receptor Corepressor (NCoR) and Silencing Mediator for Retinoid and Thyroid Hormone Receptors (SMRT), which recruit histone deacetylases (HDACs) to maintain a condensed chromatin structure and repress gene transcription[3][4][5]. The binding of an agonist, such as TA3, induces a conformational change in the TR, leading to the dissociation of the corepressor complex and the recruitment of a coactivator complex[4][6]. This complex often includes proteins with histone acetyltransferase (HAT) activity, such as members of the p160/steroid receptor coactivator (SRC) family and CREB-binding protein (CBP)/p300, which acetylate histones, leading to chromatin decondensation and the initiation of target gene transcription[3][6].

TA3 has been shown to exhibit a higher binding affinity for the TRβ1 isoform compared to T3, which is a key factor in its therapeutic potential for RTH syndrome, a condition often caused by mutations in the THRB gene[6].

Diverse Bioactivities of this compound and its Metabolites

Preliminary studies have revealed a range of biological effects of TA3 and its related metabolite, this compound (TA1), highlighting their potential roles in various physiological and pathological processes.

Neurological and Sensory Effects

-

Anticonvulsant and Neuroprotective Properties: Studies in mice have shown that TA1 can reduce neuron hyper-excitability and protect against excitotoxic damage. Administration of TA1 at doses of 7 and 11 μg/kg significantly decreased the number of mice experiencing pentylenetetrazole-induced convulsions and increased the latency to seizure onset[7]. This neuroprotective effect is associated with the activation of the PI3K/AKT signaling pathway[7].

-

Induction of Itch and Altered Pain Perception: TA1 has been demonstrated to induce itch and modulate pain thresholds in mice. Subcutaneous administration of TA1 at doses of 0.4 and 1.32 μg/kg induced scratching behavior, indicative of itch[8]. Furthermore, intraperitoneal injection of TA1 at these doses reduced the threshold to noxious heat stimuli, while a higher dose of 4 μg/kg reduced the pain threshold in the hot plate test[8]. These effects are thought to be mediated by the release of histamine[8].

Metabolic Effects

TA3 exhibits thyromimetic effects on metabolism. It has been shown to regulate the expression of genes involved in lipolysis and beta-oxidation[9].

Effects on Cell Proliferation

The parent compound, T3, is known to stimulate cell proliferation in certain contexts, such as in chick embryo hepatocytes, through the activation of the PI3K/Akt pathway and the production of reactive oxygen species (ROS)[10]. While direct studies on TA3's proliferative effects are less common, its analog, tetraiodothyroacetic acid (tetrac), has been shown to inhibit the growth of human follicular thyroid cancer cells, suggesting that iodothyroacetic acids may have complex and context-dependent effects on cell proliferation[11]. The related compound 3-iodothyronamine (T1AM) and its analog SG-2 have also been shown to reduce cancer cell growth and viability[12].

Immunomodulatory Potential

Thyroid hormones are known to modulate both innate and adaptive immune responses. For instance, T3 can promote the maturation and function of dendritic cells (DCs), leading to pro-inflammatory and cytotoxic adaptive responses[13][14]. Given that TA3 acts as a T3 analog, it is plausible that it may also possess immunomodulatory properties, although this area requires further investigation.

Quantitative Data on TA3 Bioactivity

The following tables summarize available quantitative data on the bioactivity of this compound.

Table 1: Receptor Binding and Transcriptional Activation

| Parameter | Receptor/Assay | Value | Species | Reference |

|---|---|---|---|---|

| EC50 | TRα Luciferase Reporter Assay | 63.85 nM (for T3) | Human | [15] |

| EC50 | TRβ Luciferase Reporter Assay | 157.19 nM (for T3) | Human | [15] |

| Kd | TRα - T3 Binding | 0.058 nM | Human | [15] |

| Kd | TRβ - T3 Binding | 0.081 nM | Human |[15] |

Note: Data for TA3 were not explicitly found in the format of EC50 or Kd. The provided T3 data from reporter assays serve as a benchmark for comparison in future studies with TA3.

Table 2: In Vivo Dose-Response Data for TA1 (a TA3 metabolite)

| Effect | Species | Dose | Route of Administration | Observed Effect | Reference |

|---|---|---|---|---|---|

| Anticonvulsant | Mouse (CD1) | 7 and 11 µg/kg | Intraperitoneal | Reduced number of convulsions and increased latency | [7] |

| Itch Induction | Mouse | 0.4 and 1.32 µg/kg | Subcutaneous | Induced scratching behavior | [8] |

| Reduced Noxious Heat Threshold | Mouse | 0.4 and 1.32 µg/kg | Intraperitoneal | Decreased latency on increasing-temperature hot plate | [8] |

| Reduced Pain Threshold | Mouse | 4 µg/kg | Intraperitoneal | Decreased latency on hot plate test (51.5°C) |[8] |

Experimental Protocols for Assessing Bioactivity

This section provides detailed, step-by-step methodologies for key experiments to assess the bioactivity of this compound.

In Vivo Assessment of Nociception: Hot Plate Test

This protocol is adapted from methodologies used to assess the effects of TA1 on pain perception in mice[8].

Objective: To determine the effect of TA3 on the thermal pain threshold.

Materials:

-

Hot plate apparatus with adjustable temperature control.

-

Plexiglas cylinder to confine the animal to the hot plate surface.

-

Test substance: this compound (TA3) dissolved in a suitable vehicle (e.g., saline).

-

Vehicle control.

-

Male CD1 mice.

Procedure:

-

Acclimatization: Allow the mice to acclimate to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer TA3 or vehicle control via the desired route (e.g., intraperitoneal injection).

-

Hot Plate Test: a. Set the hot plate temperature to a constant, noxious temperature (e.g., 51.5°C). b. At a predetermined time after drug administration (e.g., 15 minutes), place a mouse gently onto the hot plate surface and immediately start a timer. c. Observe the mouse for nocifensive behaviors, such as hind paw licking, flicking, or jumping. d. Stop the timer and remove the mouse from the hot plate as soon as a nocifensive response is observed. The recorded time is the latency of response. e. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage. If the mouse does not respond within the cut-off time, remove it and record the cut-off time as the latency.

-

Data Analysis: Compare the mean latency times between the TA3-treated group and the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA).

In Vitro Assessment of Signaling Pathway Activation: Western Blot for pERK1/2

This protocol is based on the methodology used to detect the activation of the MAPK/ERK pathway by TA1 in dorsal root ganglia[8].

Objective: To determine if TA3 activates the ERK1/2 signaling pathway in a specific cell type.

Materials:

-

Cell culture reagents and appropriate cell line.

-

TA3 solution and vehicle control.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Electrotransfer apparatus and PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system for chemiluminescence detection.

Procedure:

-

Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere and grow. b. Starve the cells in serum-free medium for a specified time (e.g., 12-24 hours) to reduce basal signaling. c. Treat the cells with various concentrations of TA3 or vehicle for different time points.

-

Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them with lysis buffer. b. Centrifuge the lysates to pellet cell debris and collect the supernatant. c. Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: a. Normalize protein samples to the same concentration and prepare them for electrophoresis by adding Laemmli buffer and heating. b. Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C. f. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again and apply the ECL substrate. h. Capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: a. Strip the membrane of the phospho-ERK1/2 antibodies. b. Re-probe the same membrane with the primary antibody against total-ERK1/2 to normalize for protein loading.

-

Data Analysis: Quantify the band intensities for phospho-ERK1/2 and total-ERK1/2. Express the results as a ratio of phospho-ERK1/2 to total-ERK1/2 and compare the different treatment groups.

In Vitro Assessment of Transcriptional Activation: Thyroid Hormone Receptor Reporter Gene Assay

This protocol is a generalized procedure based on commercially available reporter assay systems[16][17].

Objective: To quantify the agonist activity of TA3 on specific thyroid hormone receptor isoforms (TRα or TRβ).

Materials:

-

HEK293 cells stably expressing the human TRα or TRβ and a luciferase reporter gene linked to a TRE.

-

Cell culture medium and serum.

-

TA3 solutions at various concentrations.

-

Positive control (e.g., T3).

-

Luciferase assay reagent.

-

96-well white, clear-bottom assay plates.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the reporter cells into a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: a. Prepare serial dilutions of TA3 and the positive control (T3) in the appropriate assay medium. b. Remove the culture medium from the cells and add the compound dilutions. c. Incubate the plate for a specified period (e.g., 24 hours) at 37°C in a CO2 incubator.

-

Luciferase Assay: a. Equilibrate the plate and the luciferase assay reagent to room temperature. b. Add the luciferase assay reagent to each well according to the manufacturer's instructions. c. Incubate for a short period (e.g., 10 minutes) to allow for cell lysis and signal stabilization. d. Measure the luminescence in each well using a luminometer.

-

Data Analysis: a. Plot the relative luminescence units (RLU) against the logarithm of the TA3 concentration. b. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of TA3 that elicits a half-maximal response.

In Vitro Assessment of TA3 Metabolism: Deiodinase Activity Assay

This non-radioactive protocol is adapted from methods utilizing the Sandell-Kolthoff reaction to measure iodide release[18][19][20].

Objective: To determine if TA3 is a substrate for deiodinase enzymes (e.g., DIO1).

Materials:

-

Human liver microsomes (as a source of DIO1).

-

TA3 solution.

-

Reverse T3 (rT3) as a positive control substrate.

-

Propylthiouracil (PTU) as a DIO1 inhibitor.

-

Reaction buffer (e.g., phosphate buffer with EDTA).

-

Dithiothreitol (DTT) as a cofactor.

-

Sandell-Kolthoff reaction reagents: arsenious acid and ceric ammonium sulfate.

-

Spectrophotometer.

Procedure:

-

Enzyme Reaction: a. In a microplate, combine the liver microsomes, reaction buffer, and DTT. b. Add TA3 or rT3 to initiate the deiodination reaction. Include control wells with the inhibitor PTU to determine background iodide levels. c. Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).

-

Iodide Measurement (Sandell-Kolthoff Reaction): a. Stop the enzyme reaction. b. Transfer an aliquot of the reaction mixture to a new plate. c. Add the Sandell-Kolthoff reagents. The iodide released from deiodination will catalyze the reduction of yellow Ce(IV) to colorless Ce(III) by arsenious acid. d. Measure the change in absorbance at a specific wavelength (e.g., 420 nm) over time using a spectrophotometer.

-

Data Analysis: a. Calculate the rate of iodide release from the change in absorbance, using a standard curve of known iodide concentrations. b. Compare the deiodination rate of TA3 to that of the known substrate rT3 to determine if TA3 is a substrate for DIO1.

Conclusion and Future Directions

The preliminary studies on this compound have unveiled a molecule with a complex and intriguing bioactivity profile. Its preferential binding to TRβ highlights its potential as a selective thyroid hormone mimetic, with therapeutic implications for conditions like Resistance to Thyroid Hormone syndrome. Furthermore, the diverse neurological, sensory, and metabolic effects of TA3 and its metabolites suggest a broader role in physiological regulation that warrants further investigation.

Future research should focus on several key areas:

-

Elucidation of Detailed Signaling Pathways: A deeper understanding of the specific cofactors recruited by TA3-bound TRs and the downstream target genes is essential to fully comprehend its mechanism of action.

-

Comprehensive Pharmacokinetic and Pharmacodynamic Profiling: Rigorous studies are needed to characterize the absorption, distribution, metabolism, and excretion of TA3, as well as its dose-response relationships in various physiological systems.

-

Exploration of Therapeutic Potential: The promising preliminary data should be followed up with preclinical studies in relevant disease models to evaluate the therapeutic efficacy and safety of TA3.

-

Investigation of Off-Target Effects: A thorough examination of potential off-target effects is crucial for any compound being considered for clinical development.

This technical guide provides a solid foundation for researchers to embark on further exploration of this compound. The detailed protocols and synthesized knowledge herein are intended to facilitate robust and reproducible research that will ultimately clarify the full biological and therapeutic potential of this fascinating thyroid hormone metabolite.

References

-

Galo, E., et al. (2015). This compound, a metabolite of thyroid hormone, induces itch and reduces threshold to noxious and to painful heat stimuli in mice. British Journal of Pharmacology, 172(7), 1859-1868. [Link]

-

Raimondi, L., et al. (2018). Anticonvulsant and Neuroprotective Effects of the Thyroid Hormone Metabolite this compound. Thyroid, 28(10), 1337-1347. [Link]

-

Horwitz, K. B., Jackson, T. A., Bain, D. L., Richer, J. K., Takimoto, G. S., & Tung, L. (1996). Role of co-activators and co-repressors in the mechanism of steroid/thyroid receptor action. Journal of Steroid Biochemistry and Molecular Biology, 56(1-6), 1-13. [Link]

-

Astapova, I., & Hollenberg, A. N. (2018). Transcriptional Cofactors for Thyroid Hormone Receptors. Endocrinology, 159(1), 12-23. [Link]

-

Li, Q., et al. (2021). Development and Validation of Two Cell-Based Reporter-Gene Assays for Determining the Bioactivity of Recombinant Human Thyroid-Stimulating Hormone Pharmaceutical Products. Pharmaceuticals, 14(9), 886. [Link]

-

Roy, P., Salminen, H., & Zouboulis, C. C. (2014). In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling. International journal of molecular sciences, 15(10), 18495–18516. [Link]

-

INDIGO Biosciences. (n.d.). Human Thyroid Hormone Receptor PANEL. Retrieved from [Link]

-

Mousa, S. A., et al. (2010). Tetraiodothyroacetic acid and tetraiodothyroacetic acid nanoparticle effectively inhibit the growth of human follicular thyroid cell carcinoma. Thyroid, 20(3), 281-286. [Link]

-

Groeneweg, S., van Geest, F. S., Peeters, R. P., & Visser, W. E. (2017). Triiodothyroacetic acid in health and disease. Journal of Endocrinology, 234(3), R97-R110. [Link]

-

JRC Big Data Analytics Platform. (2022). STANDARD OPERATING PROCEDURE for colorimetric assessment of deiodinases activity based on Sandell-Kolthoff reaction with human microsomes: DIO1-SK assay, version 2.0. Retrieved from [Link]

-

Lazar, M. A. (1999). Thyroid hormone receptor coactivators and corepressors. Endocrinology and metabolism clinics of North America, 28(2), 347-vi. [Link]

-

TSAR. (2020). STANDARD OPERATING PROCEDURE - for the human thyroid hormone receptor alpha (TRα) and beta (TRβ) reporter genes transactivation assay measuring agonist activity. Retrieved from [Link]

-

Montesinos, M. D. M., & Pellizas, C. G. (2019). Thyroid Hormone Action on Innate Immunity. Frontiers in endocrinology, 10, 350. [Link]

-

Samuels, H. H., Stanley, F., & Casanova, J. (1979). Relationship of receptor affinity to the modulation of thyroid hormone nuclear receptor levels and growth hormone synthesis by L-triiodothyronine and iodothyronine analogues in cultured GH1 cells. The Journal of clinical investigation, 63(6), 1229–1240. [Link]

-

Hönes, S., et al. (2022). Cell-Specific Transport and Thyroid Hormone Receptor Isoform Selectivity Account for Hepatocyte-Targeted Thyromimetic Action of MGL-3196. International Journal of Molecular Sciences, 23(22), 14337. [Link]

-

Hoefig, C. S., et al. (2022). Tentative Application of a Streamlined Protocol to Determine Organ-Specific Regulations of Deiodinase 1 and Dehalogenase Activities as Readouts of the Hypothalamus-Pituitary-Thyroid-Periphery-Axis. Frontiers in Endocrinology, 13, 843340. [Link]

-

Calvo, R., et al. (2012). 3,5,3'-triiodothyronine (T3) stimulates cell proliferation through the activation of the PI3K/Akt pathway and reactive oxygen species (ROS) production in chick embryo hepatocytes. Steroids, 77(6), 589-595. [Link]

-

Paz, F. A., et al. (2016). Thyroid Hormone Signaling In Vivo Requires a Balance between Coactivators and Corepressors. Molecular and cellular biology, 36(13), 1766–1781. [Link]

-

BPS Bioscience. (n.d.). TRβ-GAL4 Luciferase Reporter HEK293 Cell Line. Retrieved from [Link]

-

Chen, Y., et al. (2024). Thyroid Hormone Receptor Agonistic and Antagonistic Activity of Newly Synthesized Dihydroxylated Polybrominated Diphenyl Ethers: An In Vitro and In Silico Coactivator Recruitment Study. Toxics, 12(4), 268. [Link]

-

Köhrle, J. (2019). The interplay of thyroid hormones and the immune system – where we stand and why we need to know about it. Endocrine Connections, 8(8), R113-R127. [Link]

-

EURL ECVAM. (n.d.). Thyroid method 4a: Deiodinase 1 activity based on Sandell-Kolthoff reaction. Retrieved from [Link]

-

Chen, M. C., et al. (2022). RET Regulates Human Medullary Thyroid Cancer Cell Proliferation through CDK5 and STAT3 Activation. International Journal of Molecular Sciences, 23(3), 1198. [Link]

-

INDIGO Biosciences. (n.d.). Human Thyroid Hormone Receptor Alpha. Retrieved from [Link]

-

Chiamolera, M. I., et al. (2012). Thyroid Hormone Receptor α and Regulation of Type 3 Deiodinase. Endocrinology, 153(10), 5066-5075. [Link]

-

Wang, Y., et al. (2022). Improving Reporter Gene Assay Methodology for Evaluating the Ability of Compounds to Restore P53 Activity. International Journal of Molecular Sciences, 23(19), 11846. [Link]

-

Piekut, T., et al. (2024). The Role of the Immune System in the Course of Hashimoto's Thyroiditis: The Current State of Knowledge. International Journal of Molecular Sciences, 25(13), 6933. [Link]

-